molecular formula C8H5ClN2O B1506209 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile CAS No. 267881-10-7

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile

Cat. No.: B1506209
CAS No.: 267881-10-7
M. Wt: 180.59 g/mol
InChI Key: XQDOVYQFUCKGGB-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile is an organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with malononitrile in the presence of a base, such as sodium hydride, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

Scientific Research Applications

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler analog with a chlorine atom at the 2-position of the pyridine ring.

    3-Cyanopyridine: A compound with a nitrile group at the 3-position of the pyridine ring.

    2,3-Dichloropyridine: A compound with chlorine atoms at both the 2- and 3-positions of the pyridine ring.

Uniqueness

3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile is unique due to the presence of both a chlorine atom and a nitrile group on the pyridine ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

3-(2-chloropyridin-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-6(2-1-5-11-8)7(12)3-4-10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDOVYQFUCKGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717173
Record name 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267881-10-7
Record name 3-(2-Chloropyridin-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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